Human VAP-1 Inhibitory Potency Compared to Reference Inhibitor PXS-4728A
In a radioenzymatic assay measuring the inhibition of human VAP-1 expressed in CHO cells using [14C]-benzylamine as a substrate, 2-chloro-N-(3-(pyridin-2-yloxy)benzyl)benzamide exhibited an IC50 of 53 nM [1]. By comparison, the clinical-stage VAP-1 inhibitor PXS-4728A (BI 1467335) demonstrated an IC50 of 5 nM in the same species enzyme assay, making it approximately 10.6-fold more potent [2]. This positions the target compound as a moderately potent probe suitable for studies where maximal inhibition is not required or where a different pharmacokinetic profile is desired.
| Evidence Dimension | Inhibitory potency on human VAP-1 enzyme |
|---|---|
| Target Compound Data | IC50 = 53 nM |
| Comparator Or Baseline | PXS-4728A (BI 1467335): IC50 = 5 nM |
| Quantified Difference | PXS-4728A is 10.6-fold more potent (53 nM vs. 5 nM) |
| Conditions | Human VAP-1 expressed in CHO cells; [14C]-benzylamine substrate; 30 min incubation |
Why This Matters
For researchers comparing VAP-1 inhibitors in vitro, this compound provides a distinct potency benchmark between nanomolar and sub-nanomolar inhibitors, aiding in SAR studies and avoiding the complete target saturation that can occur with ultra-potent inhibitors like PXS-4728A.
- [1] BindingDB. (2020). BDBM50433259 (CHEMBL2375367): IC50 53 nM for human VAP-1. View Source
- [2] Comparison of Inhibitor and Substrate Selectivity between Rodent and Human Vascular Adhesion Protein-1. Mediators of Inflammation, 2020; 2020: 3270513. Table 1: PXS-4728A human VAP-1 IC50 = 0.005 µM (5 nM). View Source
